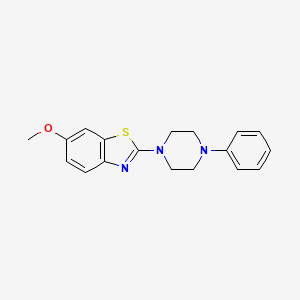

6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

6-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-22-15-7-8-16-17(13-15)23-18(19-16)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJOYWXBUJMMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate alkylating agent.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 1-phenylpiperazine under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylpiperazine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an antipsychotic, antidepressant, and anxiolytic agent.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound is known to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and cognitive functions.

Pathways Involved: By modulating the activity of these receptors, the compound can influence neurotransmitter release and uptake, leading to its potential therapeutic effects in psychiatric and neurological disorders.

Comparison with Similar Compounds

Aryl and Heteroaryl Modifications

- 6-Methoxy-2-(4-nitrophenyl)-1,3-benzothiazole (3p) : Synthesized via ionic liquid-mediated condensation, this derivative replaces the piperazine group with a nitro-substituted phenyl ring. The nitro group introduces strong electron-withdrawing effects, which may reduce bioavailability compared to the piperazinyl analogue .

- 2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methyl-1,3-benzothiazole : Incorporates a pyrazole ring, increasing molecular complexity and hydrogen-bonding capacity, which could enhance target specificity .

Piperazine vs. Other Nitrogen-Containing Groups

- 6-Ethoxy-2-[4-(isoxazol-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole: Replaces the phenylpiperazine with an isoxazole-carbonyl-piperazine hybrid.

- 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazoles : These compounds feature a fused imidazole ring, expanding the planar aromatic system. The fluorophenyl group enhances metabolic stability, as seen in their potent anticancer activity (IC₅₀ = 0.04–0.114 μM) .

Antimicrobial Activity

Anticancer and Radiosensitizing Activity

- 7-Sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f) : Displays IC₅₀ = 0.097 μM against Hep G2 liver cancer cells, with sulfonamide enhancing DNA fragmentation .

- 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole : The methoxy and piperazine groups may synergize to improve DNA intercalation or topoisomerase inhibition, though specific data are needed .

Antitubercular Activity

- 2-Aryl benzothiazoles (e.g., 3c, 3d) : Substitutions like fluoro, nitro, and chlorophenyl groups yield MIC values <1 μg/mL against Mycobacterium tuberculosis H37Rv. The piperazine variant’s basicity could enhance penetration through mycobacterial membranes .

Key Structure-Activity Relationships (SAR)

Methoxy Substitution : Enhances electron density on the benzothiazole core, improving interactions with aromatic residues in enzyme active sites .

Piperazine Linkage : Increases solubility and enables salt formation, critical for pharmacokinetics .

Fused Rings (e.g., imidazo) : Expand planar surfaces for DNA intercalation or protein binding .

Electron-Withdrawing Groups (e.g., NO₂, Cl): Improve metabolic stability but may reduce bioavailability .

Biological Activity

6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, a heterocyclic compound, has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, a methoxy substituent, and a phenylpiperazine moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can be represented as follows:

This compound is characterized by:

- Benzothiazole Ring : Imparts unique electronic properties and biological activity.

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Phenylpiperazine Moiety : Known for interactions with various neurotransmitter receptors.

Biological Activities

Research indicates that 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibits several biological activities:

Anticancer Properties

Studies have shown that compounds with benzothiazole structures can inhibit cancer cell proliferation. For instance, derivative compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6-Methoxy-Benzothiazole | A431 | 1.5 | Induces apoptosis and cell cycle arrest |

| 6-Chloro-Benzothiazole | A549 | 2.0 | Inhibits IL-6 and TNF-α production |

| B7 | H1299 | 1.8 | Promotes apoptosis via caspase activation |

Neuropharmacological Effects

The interaction of this compound with neurotransmitter receptors suggests potential applications in treating psychiatric disorders. It has been shown to modulate serotonin (5-HT) and dopamine (D2) receptors, which are crucial in mood regulation and cognitive functions .

The proposed mechanism of action for 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves:

- Receptor Interaction : Binding to serotonin and dopamine receptors alters neurotransmitter release.

- Signal Transduction Modulation : Influencing intracellular pathways related to apoptosis and cell survival.

Case Studies

A notable case study involved the synthesis and evaluation of novel benzothiazole derivatives where 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole was assessed for its anticancer efficacy. In vitro assays revealed that at concentrations of 1 μM to 4 μM, the compound exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole?

The synthesis typically involves two key steps:

- Benzothiazole ring formation : Reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to yield the 6-methoxybenzothiazole core .

- Piperazine coupling : Introducing the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions, often using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Alternative one-pot methods in ionic liquids (e.g., [bmim]BF₄) can streamline synthesis by combining precursors under microwave irradiation, reducing reaction time and improving yields .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine integration .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O, C-S) and hydrogen bonding .

- X-ray crystallography : Resolves crystal packing and molecular geometry, often using SHELXL for refinement .

Q. What in vitro assays are used to assess its anticancer activity?

Common assays include:

- Antiproliferative assays : Testing against cancer cell lines (e.g., MCF7, HCT116) via MTT or SRB protocols to determine IC₅₀ values .

- Apoptosis detection : Flow cytometry with Annexin V/PI staining to evaluate mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperazine coupling .

- Catalysts : Pd-based catalysts improve cross-coupling efficiency in heterocyclic systems .

- Temperature control : Microwave-assisted synthesis at 100–130°C reduces side reactions and time .

- Workup strategies : Column chromatography with gradients (e.g., CH₂Cl₂/MeOH) isolates pure products .

Q. How does the piperazine moiety influence pharmacological activity?

The 4-phenylpiperazine group enhances:

- Receptor binding : Acts as a flexible linker, enabling interactions with CNS targets (e.g., serotonin/dopamine receptors) .

- Solubility : Tertiary nitrogen improves water solubility, aiding bioavailability . Structural analogs with modified piperazines (e.g., cyclopropanecarbonyl or naphthalene derivatives) show varied potency, suggesting substituent-dependent target engagement .

Q. What strategies resolve contradictions in biological activity data across studies?

Approaches include:

- Dose-response validation : Replicating assays with standardized protocols (e.g., consistent cell lines, serum conditions) .

- Structural analogs : Comparing activity of derivatives (e.g., fluorinated or methoxy-substituted benzothiazoles) to isolate pharmacophores .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to clarify target specificity .

Q. How is crystallographic data analyzed to confirm molecular conformation?

- Refinement software : SHELXL refines X-ray data, addressing twinning or disorder in crystals .

- Planarity metrics : Dihedral angles between benzothiazole and piperazine/phenyl rings (e.g., <5° deviation in related compounds) indicate rigidity .

- Hydrogen bonding : Intermolecular C–H···O/N interactions (observed in analogs) stabilize crystal packing .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.